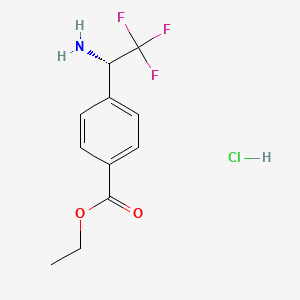
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene typically involves the alkylation of 4-ethoxy-3-ethylbenzene with 1-chloropropane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of alkanes.
科学研究应用
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: Research into the pharmacological properties of derivatives of this compound could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system being studied.
相似化合物的比较
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
Tris(chloropropyl) phosphate (TCPP): An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
1-(3-Chlorophenyl)piperazine: A compound used in the determination of designer piperazines in urine specimens.
Uniqueness: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 3-chloropropyl group, an ethoxy group, and an ethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
属性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI 键 |
JOPNDHGEUVWIQU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CCCCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





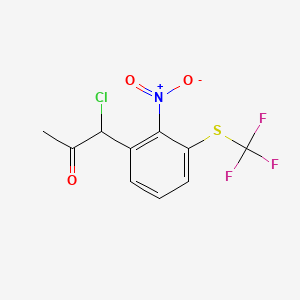
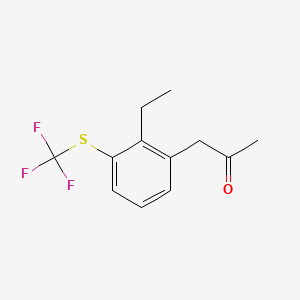

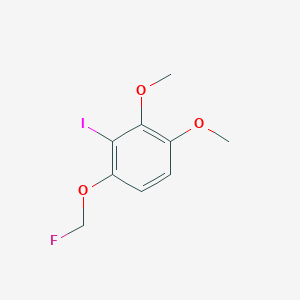


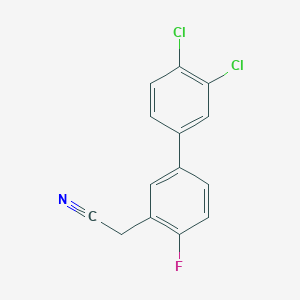
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
